Biochemical Potency: FAK Inhibitor 2 Achieves 57-Fold Greater Enzymatic Inhibition Than PF-573228
FAK inhibitor 2 demonstrates an enzymatic IC₅₀ of 0.07 nM against purified recombinant FAK in cell-free kinase assays . In contrast, the widely used comparator PF-573228 exhibits an IC₅₀ of 4 nM under identical assay conditions (recombinant FAK catalytic fragment) . This represents a 57.1-fold improvement in biochemical potency for FAK inhibitor 2 relative to PF-573228. Compared to the clinical-stage inhibitor PF-562271 (IC₅₀ = 1.5 nM), FAK inhibitor 2 is 21.4-fold more potent .
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.07 nM |
| Comparator Or Baseline | PF-573228: 4 nM; PF-562271: 1.5 nM |
| Quantified Difference | 57.1-fold more potent vs. PF-573228; 21.4-fold more potent vs. PF-562271 |
| Conditions | Cell-free recombinant FAK kinase assay; ATP-competitive binding |
Why This Matters
Higher potency enables lower compound concentrations in experimental systems, reducing solvent artifacts and minimizing off-target kinase engagement at the intended FAK-inhibitory dose.
